Nitrate d'argent

Vue d'ensemble

Description

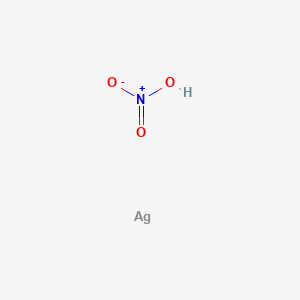

Le nitrate d'argent est un composé inorganique de formule chimique AgNO₃. C'est un précurseur polyvalent de nombreux autres composés d'argent et il est connu pour sa stabilité et sa solubilité dans l'eau. Historiquement, il était appelé « caustique lunaire » en raison de son association avec la lune par les anciens alchimistes . Le this compound est largement utilisé dans divers domaines, notamment la médecine, la photographie et la chimie analytique .

Applications De Recherche Scientifique

Le nitrate d'argent a un large éventail d'applications en recherche scientifique:

5. Mécanisme d'Action

Le principal mécanisme d'action du this compound implique la libération d'ions argent libres, qui précipitent les protéines bactériennes en se combinant avec le chlorure dans les tissus pour former du chlorure d'argent. Ce processus coagule les protéines cellulaires, formant une escharre qui contribue à contrôler le saignement et à prévenir l'infection . Les ions argent inhibent également la croissance des bactéries à Gram positif et à Gram négatif .

Mécanisme D'action

The primary mechanism of action of silver nitrate involves the release of free silver ions, which precipitate bacterial proteins by combining with chloride in tissues to form silver chloride. This process coagulates cellular proteins, forming an eschar that helps control bleeding and prevent infection . Silver ions also inhibit the growth of both gram-positive and gram-negative bacteria .

Safety and Hazards

Orientations Futures

The global silver nitrate market is expected to create lucrative growth opportunities over the assessment period by registering a CAGR of 5.2% from 2022 to 2032 . The market’s expansion is ascribed to the rising demand for silicone elastomers, particularly in the construction and automotive sectors .

Analyse Biochimique

Biochemical Properties

Silver nitrate is involved in several biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions of silver nitrate is with thiol groups in proteins, leading to the formation of silver-thiol complexes. This interaction can inhibit the activity of enzymes that contain thiol groups, such as cysteine proteases. Additionally, silver nitrate can interact with nucleic acids, leading to the formation of silver-DNA complexes, which can affect DNA replication and transcription processes .

Cellular Effects

Silver nitrate has significant effects on various types of cells and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative stress can lead to apoptosis or programmed cell death. Silver nitrate also affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and survival. Furthermore, silver nitrate can alter gene expression by affecting transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of silver nitrate involves its interaction with biomolecules at the molecular level. Silver ions (Ag⁺) released from silver nitrate can bind to thiol groups in proteins, leading to enzyme inhibition or activation. This binding can disrupt the normal function of enzymes and other proteins, affecting cellular metabolism and signaling pathways. Silver nitrate can also interact with nucleic acids, leading to changes in gene expression and DNA damage. The formation of silver-DNA complexes can interfere with DNA replication and transcription, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of silver nitrate can change over time due to its stability and degradation. Silver nitrate is relatively stable under normal conditions, but it can degrade when exposed to light or heat, leading to the formation of silver oxide and other by-products. Long-term exposure to silver nitrate can result in the accumulation of silver ions in cells, which can have toxic effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to silver nitrate can lead to oxidative stress, DNA damage, and apoptosis .

Dosage Effects in Animal Models

The effects of silver nitrate vary with different dosages in animal models. At low doses, silver nitrate can have antimicrobial and anti-inflammatory effects, making it useful for wound healing and infection control. At high doses, silver nitrate can be toxic and cause adverse effects such as tissue necrosis, organ damage, and systemic toxicity. Studies have shown that high doses of silver nitrate can lead to oxidative stress, inflammation, and apoptosis in various tissues and organs .

Metabolic Pathways

Silver nitrate is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. Silver ions can inhibit the activity of enzymes involved in cellular respiration, such as cytochrome c oxidase, leading to a decrease in ATP production and cellular energy levels. Additionally, silver nitrate can affect the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, leading to an imbalance in redox homeostasis and increased oxidative stress .

Transport and Distribution

Silver nitrate is transported and distributed within cells and tissues through various mechanisms. Silver ions can enter cells through ion channels and transporters, such as the copper transporter 1 (CTR1). Once inside the cell, silver ions can bind to proteins and other biomolecules, affecting their function and localization. Silver nitrate can also accumulate in specific tissues and organs, such as the liver, kidneys, and spleen, leading to potential toxicity and adverse effects .

Subcellular Localization

The subcellular localization of silver nitrate is influenced by its interactions with biomolecules and cellular compartments. Silver ions can localize to the mitochondria, where they can disrupt mitochondrial function and induce oxidative stress. Additionally, silver nitrate can accumulate in the nucleus, where it can interact with DNA and affect gene expression. The targeting of silver nitrate to specific subcellular compartments can be influenced by post-translational modifications and targeting signals on proteins .

Méthodes De Préparation

Le nitrate d'argent est généralement préparé en dissolvant de l'argent pur dans de l'acide nitrique. La réaction produit du this compound, de l'eau et des oxydes d'azote. La réaction générale est la suivante :

[ 3Ag + 4HNO₃ \rightarrow 3AgNO₃ + 2H₂O + NO ]

Dans les milieux industriels, le this compound est produit en grandes quantités en dissolvant de l'argent dans de l'acide nitrique dilué. La solution est ensuite évaporée pour faire cristalliser le this compound . Les cristaux obtenus sont transparents et fondent à 212 °C (414 °F) .

Analyse Des Réactions Chimiques

Le nitrate d'argent subit diverses réactions chimiques, notamment:

-

Oxydation et Réduction: : Lorsqu'il est chauffé, le this compound se décompose pour former de l'argent, de l'oxygène et du dioxyde d'azote .

[ 2AgNO₃ \rightarrow 2Ag + O₂ + 2NO₂ ]

-

Réactions de Substitution: : Le this compound réagit avec les halogénures pour former des halogénures d'argent, qui sont utilisés dans les émulsions photographiques .

[ AgNO₃ + NaCl \rightarrow AgCl + NaNO₃ ]

-

Réactions de Déplacement: : Le this compound réagit avec le cuivre pour former de l'argent et du nitrate de cuivre .

[ 2AgNO₃ + Cu \rightarrow Cu(NO₃)₂ + 2Ag ]

Comparaison Avec Des Composés Similaires

Le nitrate d'argent est souvent comparé à d'autres composés d'argent, tels que le chlorure d'argent et le bromure d'argent. Contrairement au this compound, le chlorure d'argent et le bromure d'argent sont plus sensibles à la lumière et sont principalement utilisés dans les applications photographiques . Le this compound est unique en termes de stabilité et de polyvalence, ce qui le rend adapté à un plus large éventail d'applications .

Composés Similaires

Chlorure d'Argent (AgCl): Utilisé dans les émulsions photographiques et comme agent antimicrobien.

Bromure d'Argent (AgBr): Également utilisé dans les émulsions photographiques en raison de sa sensibilité à la lumière.

Sulfate d'Argent (Ag₂SO₄): Utilisé en chimie analytique pour l'analyse gravimétrique.

Les propriétés uniques du this compound, telles que sa stabilité et sa solubilité, en font un composé précieux dans diverses applications scientifiques et industrielles.

Propriétés

IUPAC Name |

silver;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.NO3/c;2-1(3)4/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGYOTSLMSWVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgNO3 | |

| Record name | SILVER NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILVER NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1116 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | silver nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032042 | |

| Record name | Silver nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.873 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver nitrate appears as a colorless or white crystalline solid becoming black on exposure to light or organic material., Dry Powder, Water or Solvent Wet Solid; Liquid; Pellets or Large Crystals, Liquid, Colorless, odorless crystals; Soluble (122 grams in 100 cc of water at 0 deg C; [HSDB], ODOURLESS COLOURLESS OR WHITE CRYSTALS. | |

| Record name | SILVER NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SILVER NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1116 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

824 °F at 760 mmHg (Decomposes) (NTP, 1992), 440 °C (decomposes) | |

| Record name | SILVER NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILVER NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992), For more Solubility (Complete) data for SILVER NITRATE (6 total), please visit the HSDB record page., 122 G SOL IN 100 CC WATER @ 0 °C, 952 G SOL IN 100 CC WATER @ 190 °C, 1 g sol in 30 ml alcohol; 1 g sol in 6.5 ml boiling alcohol; 1 g sol in 253 ml acetone; readily sol in ammonia water, SOL IN ETHER, GLYCEROL, 245 g/100 g of water, Solubility in water: very good | |

| Record name | SILVER NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILVER NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILVER NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1116 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.35 at 66.2 °F (USCG, 1999) - Denser than water; will sink, 5.35 | |

| Record name | SILVER NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILVER NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

To elucidate the possible mechanism of initiation of lipid peroxidation in silver nitrate treated erythrocytes, the effect of AgNO3 on Hb catalyzed peroxidation of phospholipid liposomes was studied. Ag+ significantly increases the rate of Hb-catalyzed peroxidation. The inhibition of this effect by superoxide dismutase and catalase suggests that superoxide radical and H2O2 are involved. It was demonstrated also that Ag+ potentiates the Hb autoxidation and increases the binding of Hb to the erythrocyte membrane., Silver nitrate exhibits antiseptic, germicidal, astringent, and caustic or escharotic activity. These effects may result from silver ions readily combining with sulfhydryl, carboxyl, phosphate, amino, and other biologically important chemical groups. When silver ions interact with proteins, physical properties of the protein are usually altered; the protein may be denatured and precipitation usually occurs. Silver ions act on the surface of bacteria causing substantial changes in the cell wall and membrane. The germicidal activity of silver nitrate may be attributed to precipitation of bacterial proteins by liberated silver ions. | |

| Record name | SILVER NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Heavy metal impurities, such as copper, lead and iron, are precipitated by increasing the pH of the solution to 5.5-6.5 with silver oxide and then boiling. | |

| Record name | SILVER NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless rhombic cyrstals, Transparent large crystals or white small crystals | |

CAS No. |

7761-88-8 | |

| Record name | SILVER NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver nitrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitric acid silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95IT3W8JZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SILVER NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILVER NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1116 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

414 °F (NTP, 1992), 212 °C | |

| Record name | SILVER NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILVER NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILVER NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1116 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

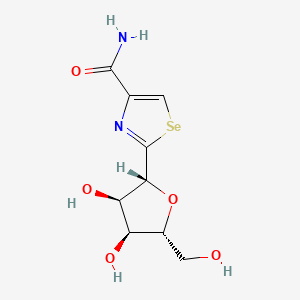

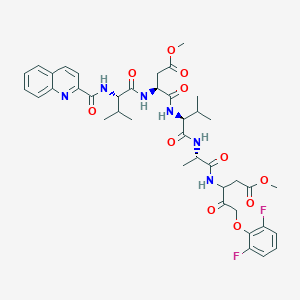

![(2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol](/img/structure/B1681607.png)